molecular formula C12H12ClN3O2 B411192 1-(4-chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole CAS No. 333311-68-5

1-(4-chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Cat. No.: B411192
CAS No.: 333311-68-5
M. Wt: 265.69g/mol
InChI Key: VANLIIHBSYLYJL-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This particular compound is characterized by the presence of a 4-chlorobenzyl group, two methyl groups, and a nitro group attached to the pyrazole ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 1-(4-chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Introduction of the 4-chlorobenzyl group: This step involves the alkylation of the pyrazole ring with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.

    Nitration: The final step is the nitration of the pyrazole ring, which can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the process efficiently.

Chemical Reactions Analysis

1-(4-Chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The nitro group can also be reduced to a hydroxylamine or an amine using reagents like tin(II) chloride in hydrochloric acid.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The molecular pathways involved may include inhibition of enzyme activity or disruption of cellular signaling pathways.

Comparison with Similar Compounds

1-(4-Chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole can be compared with other similar compounds, such as:

    1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazole: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    1-(4-Chlorobenzyl)-3,5-dimethyl-4-amino-1H-pyrazole:

    1-(4-Chlorobenzyl)-3,5-dimethyl-4-hydroxy-1H-pyrazole: The presence of a hydroxyl group can impact its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

1-(4-Chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole (CAS No. 333311-68-5) is an organic compound from the pyrazole family, notable for its diverse biological activities. This article delves into its biological properties, synthesis, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Pyrazole Ring : A five-membered ring containing two adjacent nitrogen atoms.
  • Functional Groups : Includes a 4-chlorobenzyl group, two methyl groups at positions 3 and 5, and a nitro group at position 4.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₁₂ClN₃O₂
Molecular Weight255.69 g/mol
Melting Point123-125 °C
Boiling Point304.5 °C
Density1.3 g/cm³

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance:

  • Cell Line Studies : The compound has shown effectiveness against various cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The growth inhibition (GI) values were reported as follows:
    • MCF7: GI50 = 3.79 µM
    • SF-268: GI50 = 12.50 µM
    • NCI-H460: GI50 = 42.30 µM .

Antimicrobial Activity

The compound's derivatives have also been explored for their antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains, indicating potential for development as an antimicrobial agent.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The nitro group can undergo bioreduction to form reactive intermediates that inhibit key enzymes involved in cancer cell proliferation.
  • Cell Signaling Disruption : The compound may interfere with signaling pathways critical for cell survival and proliferation.

Comparative Studies

Comparative analysis with similar compounds can provide insights into the unique biological activity of this pyrazole derivative:

Table 2: Comparative Biological Activity of Pyrazole Derivatives

CompoundIC50 (µM)Biological Activity
1-(4-Chlorobenzyl)-3,5-dimethyl-4-nitroMCF7: 3.79Anticancer
1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazoleNot applicableLower reactivity
1-(4-Chlorobenzyl)-3,5-dimethyl-4-aminoNot reportedPotentially lower activity

Case Studies

  • Anticancer Screening : A study conducted by Bouabdallah et al. evaluated the cytotoxic potential of various pyrazole derivatives against Hep-2 and P815 cell lines, reporting significant IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively for some derivatives .
  • Mechanistic Insights : Research highlighted the role of the nitro group in mediating cytotoxic effects through reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-step protocols, including condensation, nitration, and benzylation. For example, nitration at the 4-position of pyrazole derivatives often requires HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration or decomposition . Solvent choice (e.g., dimethyl sulfoxide for polar intermediates or acetonitrile for nitro group stabilization) and catalysts (e.g., Lewis acids like FeCl₃) are critical for regioselectivity . Reaction monitoring via TLC (silica gel, hexane/ethyl acetate eluent) and purification via column chromatography (gradient elution) are recommended for isolating high-purity products .

Q. How can spectroscopic techniques (NMR, FTIR) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : The 4-chlorobenzyl group shows aromatic protons as a doublet (δ 7.2–7.4 ppm, J = 8.5 Hz) and a singlet for the methyl groups (δ 2.1–2.3 ppm). The nitro group deshields adjacent protons, shifting pyrazole ring protons to δ 6.8–7.0 ppm .
  • FTIR : Key peaks include N–O stretch (1520–1550 cm⁻¹ for nitro), C–Cl (750–800 cm⁻¹), and pyrazole ring vibrations (1600–1650 cm⁻¹) .
  • Mass Spectrometry : The molecular ion [M+H]⁺ should correspond to the molecular formula C₁₂H₁₁ClN₃O₂ (calc. 280.05) .

Q. What are the key physicochemical properties (solubility, stability) relevant to handling this compound?

  • Methodological Answer :

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Solubility can be enhanced via co-solvent systems (e.g., ethanol/water mixtures) .
  • Stability : The nitro group makes the compound light-sensitive. Store in amber vials under inert gas (N₂/Ar) at –20°C. Avoid prolonged exposure to bases, which may induce denitration .

Q. How does the 4-nitro group influence the electronic structure of the pyrazole core?

  • Methodological Answer : The nitro group is a strong electron-withdrawing moiety, reducing electron density at the pyrazole ring (confirmed via DFT calculations). This activates the 3- and 5-positions for electrophilic substitution but deactivates the 4-position. Hammett substituent constants (σₚ ≈ 1.27) predict reactivity trends in further functionalization .

Q. What are the standard protocols for assessing purity (>95%) in academic research?

  • Methodological Answer :

  • HPLC : Use a C18 column (acetonitrile/water gradient, 0.1% formic acid) with UV detection at 254 nm. Retention time and peak symmetry indicate purity .
  • Elemental Analysis : Match experimental C, H, N, Cl, and O percentages to theoretical values (deviation <0.3%) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to determine frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV), indicating potential charge-transfer interactions .
  • Molecular Docking : Dock the compound into target proteins (e.g., cyclooxygenase-2) using AutoDock Vina. The nitro group may form hydrogen bonds with Arg120, while the chlorobenzyl group fits into hydrophobic pockets .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer : Discrepancies often arise from assay conditions. For example:

  • Antimicrobial Activity : Use standardized MIC assays (CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compound 22 in a related study showed MIC = 8 µg/mL against both, outperforming ciprofloxacin .
  • Cytotoxicity : Evaluate in cancer cell lines (e.g., HeLa) via MTT assay. Contradictions may stem from cell line-specific metabolism or assay interference (e.g., nitro group reduction artifacts) .

Q. How does the crystal structure inform intermolecular interactions and stability?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals:

  • Packing : Weak C–H⋯O hydrogen bonds between nitro and benzyl groups (distance ≈ 2.8 Å) stabilize the lattice .
  • Torsion Angles : The chlorobenzyl group is twisted ≈85° relative to the pyrazole plane, minimizing steric clashes .

Q. What are the mechanistic pathways for nitro group reduction or displacement reactions?

  • Methodological Answer :

  • Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the nitro group to amine (NH₂) at 60 psi, 50°C. Monitor via IR loss of the N–O peak .
  • Nucleophilic Displacement : React with NaSH in DMF to replace NO₂ with SH, forming 4-mercapto derivatives. Kinetic studies show pseudo-first-order behavior (k ≈ 0.15 min⁻¹) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced properties?

  • Methodological Answer :
  • Nitro Position : Moving the nitro group to the 3-position decreases antimicrobial activity (MIC increases to 32 µg/mL) due to reduced electron-withdrawing effects .
  • Substituent Effects : Replacing 4-chlorobenzyl with 4-fluorobenzyl improves blood-brain barrier penetration (logP drops from 2.8 to 2.5) but reduces thermal stability .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3,5-dimethyl-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-8-12(16(17)18)9(2)15(14-8)7-10-3-5-11(13)6-4-10/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANLIIHBSYLYJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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